[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular formula C13H12FN3OS . It has gained significant interest in the field of chemistry.
Molecular Structure Analysis
The molecular weight of this compound is 277.32 . The structure includes a 1,3-thiazole moiety, which is 2,4-disubstituted .
Scientific Research Applications
Synthesis and Structural Analysis
- Novel compounds similar to 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone have been synthesized and characterized by various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations were used for structural optimization and interpretation of vibrational spectra. These studies aid in understanding the molecular structure and stability of such compounds (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies of compounds with a similar structure to 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone have been conducted to understand their antibacterial activity. These studies help in identifying potential applications of such compounds in the development of new antibacterial agents (Shahana & Yardily, 2020).
Antitumor Activity
- Research has been conducted on structurally similar compounds for their antitumor activities. These studies involve synthesis and screening of compounds for their effects on various cancer cell lines, contributing to the development of potential cancer therapies (Tang & Fu, 2018).
Central Nervous System Effects
- Compounds structurally related to 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone have been synthesized and evaluated for their potential central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects. This research is vital for the development of new drugs targeting the central nervous system (Butler, Wise, & Dewald, 1984).
Fluorescence Analysis for Biochemical Applications
- Studies on dual fluorescence in compounds similar to 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone provide insights into their potential biochemical applications, especially in rapid analysis of conformational changes in biological samples (Matwijczuk et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone are Cyclin-dependent kinases (CDKs) . CDKs are a family of serine/threonine kinases that play a key role in cell cycle progression .
Mode of Action
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone acts as a potent inhibitor of CDK2 . It interacts with CDK2, inhibiting its activity and leading to changes in cell cycle progression . The compound shows high selectivity for CDKs, with a preference for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6 .
Biochemical Pathways
The inhibition of CDK2 by 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone affects the cell cycle progression pathway . This leads to downstream effects such as the suppression of retinoblastoma phosphorylation .
Result of Action
The result of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone’s action is the inhibition of cell proliferation . It has been shown to inhibit the proliferation of 13 out of 15 cancer cell lines tested, with IC50 values between 0.27 and 6.9 μM . This correlates with the complete suppression of retinoblastoma phosphorylation and the onset of apoptosis .
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUFWBNDVWZKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.